(3-Methyl-4-phenoxyphenyl)-thiophen-2-ylmethanol
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Overview
Description
(3-Methyl-4-phenoxyphenyl)-thiophen-2-ylmethanol is an organic compound that features a thiophene ring substituted with a methanol group and a phenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4-phenoxyphenyl)-thiophen-2-ylmethanol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Substitution Reactions: The thiophene ring is then functionalized with a methanol group and a phenoxyphenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-4-phenoxyphenyl)-thiophen-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The phenoxyphenyl group can undergo reduction reactions to form the corresponding phenyl derivatives.
Substitution: The thiophene ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Palladium catalysts and boronic acid derivatives are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various functionalized thiophene derivatives, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
(3-Methyl-4-phenoxyphenyl)-thiophen-2-ylmethanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways
Mechanism of Action
The mechanism of action of (3-Methyl-4-phenoxyphenyl)-thiophen-2-ylmethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Esfenvalerate: A synthetic pyrethroid insecticide with a similar phenoxyphenyl structure.
Fenvalerate: Another pyrethroid insecticide with structural similarities to esfenvalerate.
Uniqueness
(3-Methyl-4-phenoxyphenyl)-thiophen-2-ylmethanol is unique due to its combination of a thiophene ring and a phenoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the design of novel compounds with specific biological and material properties.
Properties
Molecular Formula |
C18H16O2S |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(3-methyl-4-phenoxyphenyl)-thiophen-2-ylmethanol |
InChI |
InChI=1S/C18H16O2S/c1-13-12-14(18(19)17-8-5-11-21-17)9-10-16(13)20-15-6-3-2-4-7-15/h2-12,18-19H,1H3 |
InChI Key |
CQNHYWYCCKWSTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2=CC=CS2)O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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